Sardomozide

Description

Properties

IUPAC Name |

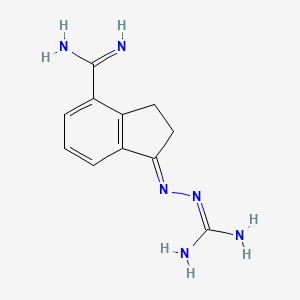

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPGNVSXMAUSJY-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149400-88-4 | |

| Record name | Sardomozide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149400884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SARDOMOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB05S0B9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sardomozide's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sardomozide (B129549) (also known as SAM486A or CGP48664) is a potent and selective second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical rate-limiting enzyme in the biosynthesis of polyamines. Polyamines, such as spermidine (B129725) and spermine (B22157), are essential for cell growth, differentiation, and proliferation. Elevated polyamine levels are a hallmark of cancer, making their synthesis an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of sardomozide in cancer cells, detailing its molecular target, downstream signaling effects, and preclinical efficacy. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Polyamine Biosynthesis

Sardomozide exerts its primary anticancer effect by selectively inhibiting the enzymatic activity of S-adenosylmethionine decarboxylase (SAMDC).[1][2][3][4] SAMDC is responsible for the conversion of S-adenosylmethionine (SAM) to decarboxylated SAM (dcSAM), which serves as the aminopropyl group donor for the synthesis of spermidine and spermine from putrescine. By blocking this crucial step, sardomozide leads to the depletion of intracellular spermidine and spermine pools, while causing an accumulation of their precursor, putrescine.[2] This disruption of polyamine homeostasis interferes with critical cellular processes that are highly dependent on polyamines, such as DNA replication, RNA transcription, and protein synthesis, ultimately leading to the inhibition of cancer cell proliferation.[1][5]

Quantitative Data on Sardomozide's Potency and Efficacy

The following tables summarize the key quantitative data from preclinical studies of sardomozide.

Table 1: Inhibitory Potency of Sardomozide

| Target | IC50 | Organism/System | Reference |

| S-adenosylmethionine decarboxylase (SAMDC) | 5 nM | Cell-based assay | [3][5] |

| Diamine oxidase (DAO) | 4 µM | - | [2] |

| Ornithine decarboxylase (ODC) | No detectable inhibition | - | [2] |

Table 2: In Vitro Antiproliferative Activity of Sardomozide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| T24 | Bladder Carcinoma | 0.71 µM | [6] |

| L1210 | Murine Leukemia | 0.3 - 3 µM | [2] |

| Various human and mouse tumor cell lines | - | 0.3 - 3 µM | [2] |

Table 3: Effect of Sardomozide on Intracellular Polyamine Levels

| Cell Line | Treatment | Putrescine | Spermidine | Spermine | Reference |

| L1210 | 3 µM Sardomozide for 48h | 10-fold increase | <10% of control | <10% of control | [2] |

Downstream Signaling Pathways and Apoptosis Induction

Recent research has elucidated the downstream signaling pathways affected by sardomozide-induced polyamine depletion, providing a deeper understanding of its apoptotic mechanism, particularly in neuroblastoma cells. Treatment with sardomozide leads to the activation of the p53 tumor suppressor pathway.

Key events in this pathway include:

-

Accumulation of p53 and Mdm2: Sardomozide treatment results in the rapid accumulation of the pro-apoptotic proteins p53 and its negative regulator, Mdm2.

-

Phosphorylation of p53 and Mdm2: Concurrently, an increase in the phosphorylation of p53 at serine residues 46 and 392, and Mdm2 at serine 166 is observed.

-

Downregulation of the Akt Survival Pathway: The anti-apoptotic protein Akt/protein kinase B is downregulated and dephosphorylated at serine 473 in a dose- and time-dependent manner.

This concerted modulation of the p53 and Akt signaling pathways ultimately tips the cellular balance towards apoptosis, leading to cancer cell death.

Caption: Signaling pathway of Sardomozide in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of sardomozide's mechanism of action.

Cell Viability Assay (MTS Assay)

This protocol is adapted from the methods described in the study of sardomozide's effect on neuroblastoma cells.

Objective: To determine the effect of sardomozide on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Sardomozide (SAM486A)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of sardomozide in complete culture medium. Remove the medium from the wells and add 100 µL of the sardomozide dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the sardomozide concentration to determine the IC50 value.

References

- 1. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/PKB regulation and apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US9072778B2 - Treatment regimen for N-MYC, c-MYC, and L-MYC amplified and overexpressed tumors - Google Patents [patents.google.com]

- 5. repub.eur.nl [repub.eur.nl]

- 6. caymanchem.com [caymanchem.com]

Sardomozide: A Potent Inhibitor of Polyamine Biosynthesis for Research and Drug Development

An In-depth Technical Guide

Introduction

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated, and dysregulation of polyamine metabolism is a hallmark of various diseases, including cancer. The elevated demand for polyamines in rapidly dividing cancer cells makes the polyamine biosynthesis pathway an attractive target for therapeutic intervention. Sardomozide, also known as CGP 48664 or SAM486A, has emerged as a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical rate-limiting enzyme in this pathway. This technical guide provides a comprehensive overview of Sardomozide's role in inhibiting polyamine biosynthesis, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Sardomozide is a derivative of methylglyoxal-bis(guanylhydrazone) (MGBG), an early polyamine synthesis inhibitor.[1] It exerts its biological effects through the potent and selective inhibition of S-adenosylmethionine decarboxylase (SAMDC).[2][3][4][5][6] SAMDC is a key enzyme that catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated SAM (dcSAM).[7] dcSAM serves as the aminopropyl group donor for the synthesis of spermidine from putrescine and spermine from spermidine, reactions catalyzed by spermidine synthase and spermine synthase, respectively.

By inhibiting SAMDC, Sardomozide effectively blocks the production of dcSAM, leading to a depletion of the higher polyamines, spermidine and spermine.[8] This depletion disrupts the cellular polyamine pool, which is crucial for various cellular processes, including DNA and RNA synthesis, protein synthesis, and cell cycle progression. Consequently, the inhibition of polyamine biosynthesis by Sardomozide leads to a cytostatic effect, inhibiting cell proliferation.[8][9]

Quantitative Data

Sardomozide has been demonstrated to be a highly potent inhibitor of SAMDC and exhibits significant anti-proliferative activity against various cancer cell lines. The following tables summarize the key quantitative data available for Sardomozide.

Table 1: Inhibitory Potency of Sardomozide against S-adenosylmethionine decarboxylase (SAMDC)

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 5 nM | Not Specified | [2][3][4][5][6] |

| IC₅₀ | 0.005 µM | Rat Liver | [8] |

Table 2: Anti-proliferative Activity of Sardomozide in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| T24 | Bladder Cancer | 0.71 | [8] |

Table 3: Effects of Sardomozide on Intracellular Polyamine Levels

| Cell Line | Treatment | Putrescine | Spermidine | Spermine | Reference |

| L1210 Murine Leukemia | 3 µM Sardomozide | Increased | Decreased | Decreased | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of Sardomozide.

S-adenosylmethionine Decarboxylase (SAMDC) Activity Assay

This protocol is based on the principle of measuring the release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine.

Materials:

-

S-adenosyl-L-[carboxyl-¹⁴C]methionine (radiolabeled SAM)

-

Cell or tissue extracts containing SAMDC

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 0.1 mM EDTA)

-

Sardomozide or other inhibitors

-

Scintillation vials

-

Scintillation fluid

-

Filter paper discs soaked in a CO₂ trapping agent (e.g., 1 M hyamine hydroxide)

-

Microcentrifuge tubes or 96-well plates

Procedure:

-

Prepare cell or tissue lysates by homogenization in a suitable lysis buffer, followed by centrifugation to remove cellular debris.

-

Set up the reaction mixture in microcentrifuge tubes or a 96-well plate on ice. Each reaction should contain the assay buffer, a specific amount of protein extract, and the desired concentration of Sardomozide or vehicle control.

-

Pre-incubate the reaction mixtures at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding radiolabeled SAM to each tube.

-

Place a filter paper disc soaked in a CO₂ trapping agent in the cap of the microcentrifuge tube or above the wells of the 96-well plate, ensuring it does not come into contact with the reaction mixture.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., 2 M HCl). This will also facilitate the release of dissolved ¹⁴CO₂ from the reaction mixture.

-

Allow the tubes to stand at room temperature for an additional 30-60 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

-

Carefully remove the filter paper discs and place them into scintillation vials.

-

Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

-

Calculate the SAMDC activity based on the amount of ¹⁴CO₂ captured, and determine the inhibitory effect of Sardomozide by comparing the activity in the presence and absence of the inhibitor.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Sardomozide

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

The next day, treat the cells with various concentrations of Sardomozide. Include a vehicle-only control.

-

Incubate the plates for the desired treatment period (e.g., 48-72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC₅₀ value of Sardomozide.

Quantification of Intracellular Polyamines by HPLC

This protocol outlines a general method for the analysis of intracellular polyamines using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

-

Cultured cells

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Dansyl chloride or benzoyl chloride (derivatizing agents)

-

Acetone or acetonitrile (B52724)

-

Toluene or other organic solvent for extraction

-

HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Sample Preparation:

-

Harvest cells treated with Sardomozide or vehicle control.

-

Lyse the cells by adding a cold acid solution (e.g., 0.2 M PCA).

-

Centrifuge the lysate to pellet the protein precipitate. The supernatant contains the polyamines.

-

-

Derivatization:

-

Take a known volume of the supernatant and add the derivatizing agent (e.g., dansyl chloride in acetone).

-

Incubate the mixture at an elevated temperature (e.g., 50-70°C) for a specific time to allow the derivatization reaction to complete.

-

-

Extraction:

-

Extract the derivatized polyamines into an organic solvent like toluene.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile or methanol).

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate the derivatized polyamines on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water).

-

Detect the separated polyamines using a UV or fluorescence detector at the appropriate wavelength for the chosen derivatizing agent.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of polyamine standards that have been subjected to the same derivatization and extraction procedure.

-

Quantify the amount of each polyamine in the samples by comparing their peak areas to the standard curve.

-

Signaling Pathways and Molecular Interactions

The inhibition of polyamine biosynthesis by Sardomozide has significant downstream effects on cellular signaling pathways that regulate cell survival and proliferation.

Polyamine Biosynthesis Pathway Inhibition by Sardomozide

The following diagram illustrates the central role of SAMDC in the polyamine biosynthesis pathway and the point of inhibition by Sardomozide.

Caption: Inhibition of SAMDC by Sardomozide in the polyamine biosynthesis pathway.

Experimental Workflow for SAMDC Inhibition Assay

The diagram below outlines the general workflow for determining the inhibitory activity of Sardomozide on SAMDC.

Caption: Workflow for a SAMDC enzymatic assay.

Logical Relationship of Sardomozide's Action

This diagram illustrates the cause-and-effect cascade initiated by Sardomozide treatment.

Caption: Logical flow of Sardomozide's cellular effects.

Interaction with the p53-MDM2-Akt Signaling Pathway

Depletion of polyamines has been shown to stabilize and activate the tumor suppressor protein p53.[4] This occurs, at least in part, through the downregulation of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. The PI3K/Akt pathway is a known regulator of MDM2, and its inhibition can lead to p53 stabilization. While the direct link between polyamine depletion by Sardomozide and Akt activity requires further elucidation, the resulting p53 activation contributes to cell cycle arrest.

Caption: Sardomozide's impact on the p53-MDM2-Akt axis.

Crosstalk with the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism. There is evidence of crosstalk between polyamine metabolism and the mTOR pathway. Polyamines are suggested to be involved in the activation of mTORC1, a key complex in the mTOR pathway.[10] Conversely, mTOR signaling can also regulate polyamine biosynthesis. Therefore, the depletion of polyamines by Sardomozide may lead to a reduction in mTORC1 activity, contributing to the inhibition of protein synthesis and cell growth.

Caption: Potential interplay between Sardomozide and the mTOR pathway.

Conclusion

Sardomozide is a valuable research tool for studying the roles of polyamines in cellular physiology and pathology. Its high potency and selectivity for SAMDC make it a precise instrument for dissecting the consequences of polyamine depletion. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate Sardomozide into their studies. Furthermore, the anti-proliferative effects of Sardomozide and its impact on key cancer-related signaling pathways underscore its potential as a lead compound for the development of novel anticancer therapeutics. Further investigation into its efficacy in a broader range of cancer models and its detailed molecular interactions with cellular signaling networks will be crucial in realizing its full therapeutic potential.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Polyamine depletion stabilizes p53 resulting in inhibition of normal intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of SAT1 engages polyamine metabolism with p53-mediated ferroptotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]

- 8. Inhibition of polyamine synthesis induces p53 gene expression but not apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

S-adenosylmethionine Decarboxylase (SAMDC): A Promising Therapeutic Target for Cancer and Infectious Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

S-adenosylmethionine decarboxylase (SAMDC), a pivotal enzyme in the polyamine biosynthesis pathway, has emerged as a compelling therapeutic target for a range of proliferative diseases, including cancer and parasitic infections. Polyamines, such as spermidine (B129725) and spermine (B22157), are essential for cell growth, differentiation, and survival. Cancer cells and certain parasites exhibit dysregulated polyamine metabolism, characterized by elevated SAMDC levels, which fuels their rapid proliferation.[1] Inhibition of SAMDC presents a strategic approach to disrupt polyamine homeostasis, leading to cytostatic or cytotoxic effects in these pathological contexts. This technical guide provides a comprehensive overview of SAMDC as a therapeutic target, detailing its biochemical role, known inhibitors with their quantitative data, key experimental protocols for inhibitor evaluation, and visualizations of relevant biological pathways and experimental workflows.

The Role of SAMDC in the Polyamine Biosynthesis Pathway

SAMDC catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated S-adenosylmethionine (dcSAM). This reaction is a rate-limiting step in the synthesis of higher polyamines.[1][2] dcSAM serves as the aminopropyl donor for the conversion of putrescine to spermidine and subsequently spermidine to spermine, reactions catalyzed by spermidine synthase and spermine synthase, respectively.[1] The intricate regulation of polyamine levels is crucial for normal cellular function, and its dysregulation is a hallmark of various diseases.

SAMDC Inhibitors: Mechanisms and Potency

A variety of SAMDC inhibitors have been developed, ranging from non-specific compounds to highly potent and selective agents. These inhibitors primarily act by binding to the active site of the enzyme, preventing the decarboxylation of SAM.[2]

Competitive Inhibitors

Early SAMDC inhibitors, such as methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), are competitive inhibitors that compete with SAM for binding to the active site. While demonstrating anti-tumor activity, MGBG lacks specificity and exhibits mitochondrial toxicity.[3]

Irreversible Inhibitors

More recent research has focused on irreversible inhibitors, which form a covalent bond with the enzyme, leading to its permanent inactivation. These include enzyme-activated inhibitors like 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine (AbeAdo), which are processed by the enzyme into a reactive species that then inactivates it.

Quantitative Data on SAMDC Inhibitors

The potency of various SAMDC inhibitors has been characterized by their half-maximal inhibitory concentration (IC50) against the enzyme and their growth inhibitory effects on cancer cell lines.

| Inhibitor | Type | Target | IC50 (nM) | Cell Line | Growth Inhibition IC50 (µM) | Reference |

| MGBG | Competitive | SAMDC | - | L1210 Leukemia | 0.5 | [4] |

| T24 Bladder Carcinoma | 1.1 | [4] | ||||

| MCF-7 Breast Cancer | >6 | [5] | ||||

| SAM486A (CGP 48664) | Potent, Specific | SAMDC | 5 | L1210 Leukemia | ~1-10 | [4] |

| T24 Bladder Carcinoma | ~1-10 | [4] | ||||

| MCF-7 Breast Cancer | 0.5 | [5] | ||||

| CGP39937 | MGBG Derivative | SAMDC | - | MCF-7 Breast Cancer | 0.5 | [5] |

| CGP33829 | MGBG Derivative | SAMDC | - | MCF-7 Breast Cancer | >10 | [5] |

| CGP35753 | MGBG Derivative | SAMDC | - | MCF-7 Breast Cancer | >10 | [5] |

| CGP36958 | MGBG Derivative | SAMDC | - | MCF-7 Breast Cancer | >10 | [5] |

| AbeAdo (MDL 73.811) | Irreversible | SAMDC | - | OVCAR-3 Ovarian Cancer | - | [6] |

Experimental Protocols for SAMDC Inhibitor Evaluation

A systematic evaluation of SAMDC inhibitors involves a series of in vitro and in vivo assays to determine their enzymatic activity, cellular effects, and therapeutic potential.

SAMDC Enzyme Activity Assay

This assay measures the catalytic activity of SAMDC by quantifying the release of radiolabeled CO2 from S-adenosyl-L-[carboxyl-¹⁴C]methionine.

Principle: The enzymatic decarboxylation of the radiolabeled substrate releases ¹⁴CO₂, which is trapped and quantified by liquid scintillation counting.

Materials:

-

Purified or partially purified SAMDC enzyme

-

S-adenosyl-L-[carboxyl-¹⁴C]methionine (¹⁴C-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 2.5 mM putrescine)

-

Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation vials containing a CO₂ trapping agent (e.g., hyamine hydroxide)

-

Filter paper discs

-

Liquid scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer and the desired concentration of the inhibitor compound.

-

Add the SAMDC enzyme to the reaction mixture and pre-incubate for a specified time at the desired temperature (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding ¹⁴C-SAM.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C. The reaction is typically carried out in a sealed vial with a center well containing a filter paper disc soaked in the CO₂ trapping agent.

-

Stop the reaction by injecting a strong acid (e.g., 2 M HCl) into the reaction mixture, which also facilitates the release of dissolved ¹⁴CO₂.

-

Allow the vials to sit for an additional period (e.g., 30 minutes) to ensure complete trapping of the ¹⁴CO₂.

-

Remove the filter paper disc and place it in a scintillation vial containing liquid scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity as the amount of ¹⁴CO₂ released per unit time and normalize it to the amount of enzyme used.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTS Assay)

This colorimetric assay determines the effect of SAMDC inhibitors on the proliferation of cancer cells.

Principle: The tetrazolium compound MTS is reduced by viable cells into a colored formazan (B1609692) product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

SAMDC inhibitor compounds

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the SAMDC inhibitor. Include untreated and vehicle-treated controls.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the growth inhibition IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SAMDC inhibitors in an in vivo setting.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the SAMDC inhibitor, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional, to enhance tumor formation)

-

SAMDC inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or medium, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the SAMDC inhibitor and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, intraperitoneal injection).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment and monitoring for a predetermined period or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the inhibitor.

Structural Insights into SAMDC and Inhibitor Binding

The crystal structure of human SAMDC reveals a homodimer with each protomer consisting of an α- and a β-subunit. The active site is located at the interface of these subunits and contains a pyruvoyl group essential for catalysis. Putrescine acts as an allosteric activator, binding to a site distinct from the active site and inducing a conformational change that enhances enzymatic activity.

Therapeutic Potential and Future Directions

The development of potent and specific SAMDC inhibitors holds significant promise for the treatment of cancer and parasitic diseases like African trypanosomiasis and leishmaniasis.[1] The clinical evaluation of SAM486A has provided valuable insights into the therapeutic potential and safety profile of targeting SAMDC. Future research efforts are likely to focus on the discovery of novel SAMDC inhibitors with improved pharmacological properties, the identification of predictive biomarkers to guide patient selection, and the exploration of combination therapies to enhance anti-tumor efficacy and overcome potential resistance mechanisms. The continued investigation of SAMDC as a therapeutic target is a vibrant area of research with the potential to deliver new and effective treatments for diseases with high unmet medical needs.

References

- 1. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decarboxylated S-adenosylmethionine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Anti-Retroviral Properties of Sardomozide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the anti-retroviral properties of Sardomozide (also known as SAM486A or CGP 48664), focusing on its activity against retroviruses such as Human Immunodeficiency Virus Type 1 (HIV-1). Sardomozide presents a novel mechanism of action by targeting a host-cell enzyme, S-adenosylmethionine decarboxylase (SAMDC), which is crucial for polyamine biosynthesis.[1][2][] By inhibiting this cellular pathway, Sardomozide indirectly, yet effectively, disrupts the retroviral life cycle, offering a potential strategy to combat drug-resistant viral strains.[2] This guide details the compound's mechanism of action, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows.

Mechanism of Action: Targeting a Host-Dependent Pathway

Unlike conventional anti-retroviral agents that directly target viral enzymes like reverse transcriptase or integrase, Sardomozide functions as a potent and selective inhibitor of the cellular enzyme S-adenosylmethionine decarboxylase (SAMDC).[1] SAMDC is a rate-limiting enzyme in the biosynthesis of polyamines, specifically spermidine (B129725) and spermine. These polyamines are essential for various cellular processes, including cell proliferation and the post-translational modification of specific proteins.

The anti-retroviral effect of Sardomozide is linked to its ability to deplete intracellular pools of spermidine and spermine. This depletion critically impairs the hypusination of eukaryotic initiation factor 5A (eIF-5A), a cellular protein. Hypusinated eIF-5A is an essential cofactor for the function of the HIV-1 regulatory protein Rev. The Rev protein is responsible for exporting unspliced and singly-spliced viral mRNAs from the nucleus to the cytoplasm, a necessary step for the synthesis of viral structural proteins and enzymes.

By inhibiting SAMDC, Sardomozide triggers a cascade that results in compromised Rev activity, leading to the suppression of progeny virus formation. This indirect mechanism, targeting a host factor, makes it a promising candidate for inhibiting the replication of multi-drug-resistant HIV-1 strains.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the biological activity of Sardomozide from preclinical studies.

Table 1: In Vitro Enzymatic and Antiviral Activity

| Parameter | Target | System/Cell Line | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | S-adenosylmethionine decarboxylase (SAMDC) | Rat Liver Enzyme | 0.005 µM (5 nM) | |

| IC₅₀ | Diamine oxidase (DAO) | Rat Small Intestine Enzyme | 18 µM | |

| Antiviral Conc. | HIV-1 Replication | PM1 Cells | 0.2 µM |

| Antiviral Conc. | HIV-1 Replication | PM1 Cells | 0.4 µM | |

Table 2: In Vitro Cytotoxicity and Selectivity Note: Specific CC₅₀ values for PM1 cells were not detailed in the cited literature; however, studies report a lack of toxic effects on cellular metabolism at effective antiviral concentrations. The following is an illustrative example based on typical research findings.

| Cell Line | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| PM1 | >10 | ~0.3 | >33 | |

| T24 (Bladder Cancer) | 0.71 | N/A | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-retroviral activity of Sardomozide.

Protocol: In Vitro HIV-1 Replication Inhibition Assay

Objective: To determine the concentration-dependent effect of Sardomozide on HIV-1 replication in a susceptible human T-cell line.

Materials:

-

PM1 cells

-

HIV-1 viral stock (e.g., HIV-1Ba-L)

-

Sardomozide (hydrochloride) stock solution

-

Complete RPMI-1640 medium

-

96-well cell culture plates

-

p24 Antigen ELISA kit

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed PM1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete medium.

-

Compound Preparation: Prepare serial dilutions of Sardomozide in complete medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a "medium alone" control.

-

Infection and Treatment: Infect the PM1 cells with HIV-1 at a predetermined multiplicity of infection (MOI). Immediately add the prepared Sardomozide dilutions to the respective wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Culture Maintenance: At days 3 and 6 post-infection, perform a half-medium change, replacing the medium with fresh medium containing the corresponding concentration of Sardomozide.

-

Sample Collection: At days 6 and 9 post-infection, collect a sample of the cell culture supernatant from each well.

-

Data Analysis: Quantify the amount of p24 Gag antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's protocol. The percentage of inhibition is calculated relative to the untreated control wells.

Protocol: Cellular Viability (Cytotoxicity) Assay

Objective: To measure the effect of Sardomozide on the metabolic activity and viability of host cells.

Materials:

-

PM1 cells

-

Sardomozide stock solution

-

Complete RPMI-1640 medium

-

96-well cell culture plates

-

AlamarBlue™ cell viability reagent

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed PM1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Compound Addition: Add serial dilutions of Sardomozide to the wells, mirroring the concentrations used in the antiviral assay. Include untreated control wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 6 or 9 days) to match the antiviral assay timeline.

-

Reagent Addition: Add AlamarBlue™ reagent to each well (typically 10% of the total volume).

-

Final Incubation: Incubate for an additional 2-4 hours to allow for the metabolic conversion of the reagent.

-

Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Logical Relationships and Therapeutic Potential

Sardomozide's unique mechanism provides a distinct advantage in the context of anti-retroviral therapy. By targeting a cellular enzyme rather than a viral one, it circumvents common resistance mutations that affect direct-acting antivirals. This relationship underscores its potential as a component of combination therapy or as a treatment for patients with multi-drug-resistant infections.

Conclusion

Sardomozide demonstrates significant anti-retroviral activity against HIV-1 through a novel, host-oriented mechanism. Its inhibition of S-adenosylmethionine decarboxylase disrupts the essential Rev/eIF-5A axis, effectively halting the production of new viral particles. This approach not only validates SAMDC as a viable anti-retroviral target but also positions Sardomozide as a valuable lead compound for developing therapies capable of overcoming established drug resistance mechanisms. Further research is warranted to fully elucidate its clinical potential, safety profile, and efficacy in in vivo models.

References

Sardomozide (CGP 48664): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sardomozide, also known as CGP 48664, is a potent and selective second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway. By depleting intracellular polyamines, Sardomozide exhibits significant antiproliferative and pro-apoptotic effects in various cancer cell lines and has demonstrated antitumor activity in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of Sardomozide. Detailed experimental protocols for key assays and an exploration of its impact on crucial cellular signaling pathways are presented to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Sardomozide is a derivative of methylglyoxal-bis(guanylhydrazone) (MGBG).[1] Its chemical structure is characterized by a 4-amidinoindan-1-one 2'-amidinohydrazone backbone.[2]

Table 1: Chemical and Physicochemical Properties of Sardomozide

| Property | Value | Reference(s) |

| IUPAC Name | (1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |

| Synonyms | CGP 48664, SAM486A, SAM 486A | [3] |

| Molecular Formula | C₁₁H₁₄N₆ | [3] |

| Molecular Weight | 230.27 g/mol | [3] |

| CAS Number | 149400-88-4 (free base), 138794-73-7 (dihydrochloride) | , |

| Appearance | Solid | |

| Solubility | Soluble in ethanol. The dihydrochloride (B599025) salt has enhanced water solubility. | |

| Storage | -20°C |

Mechanism of Action: Inhibition of Polyamine Biosynthesis

Sardomozide exerts its biological effects primarily through the potent and selective inhibition of S-adenosylmethionine decarboxylase (SAMDC). SAMDC is a rate-limiting enzyme in the biosynthesis of the higher polyamines, spermidine (B129725) and spermine (B22157), which are essential for cell growth, proliferation, and differentiation.

The inhibition of SAMDC by Sardomozide leads to a significant decrease in the intracellular concentrations of spermidine and spermine. Concurrently, this blockade causes an accumulation of putrescine, the precursor for spermidine synthesis. The depletion of spermidine and spermine disrupts critical cellular processes that are dependent on these polyamines, ultimately leading to cell cycle arrest and apoptosis.

Impact on Cellular Signaling Pathways

p53-Mdm2-Akt Signaling Pathway

In p53 wild-type neuroblastoma cells, Sardomozide treatment has been shown to induce the accumulation of the tumor suppressor protein p53 and its negative regulator, Mdm2. This is accompanied by the phosphorylation of p53 at serine residues Ser⁴⁶ and Ser³⁹², and Mdm2 at Ser¹⁶⁶. Furthermore, Sardomozide treatment leads to the dephosphorylation and downregulation of the anti-apoptotic protein Akt (also known as protein kinase B). This concerted action on the p53-Mdm2-Akt axis contributes to the induction of apoptosis.

Sardomozide's impact on the p53-Mdm2-Akt signaling pathway.

MAPK and STAT Signaling Pathways

While the direct effects of Sardomozide on the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways are less characterized, the inhibition of polyamine synthesis is known to intersect with these critical cancer-related signaling cascades. In neuroblastoma, the MAPK pathway is frequently activated in relapsed tumors. Similarly, STAT3 signaling is a key driver in melanoma progression. Given that polyamine depletion can induce cellular stress and alter gene expression, it is plausible that Sardomozide treatment indirectly modulates MAPK and STAT signaling, contributing to its antitumor effects. Further research is warranted to elucidate these connections.

Quantitative Data

Table 2: In Vitro Efficacy of Sardomozide

| Target/Cell Line | Assay Type | IC₅₀ Value | Reference(s) |

| Rat Liver SAMDC | Enzyme Inhibition | 5 nM | |

| Rat Small Intestine Diamine Oxidase (DAO) | Enzyme Inhibition | 18 µM | |

| T24 (Bladder Cancer) | Cell Proliferation | 0.71 µM | |

| L1210 (Murine Leukemia) | Cell Proliferation | ~0.3 - 3 µM | |

| Human and Mouse Tumor Cell Lines | Cell Proliferation | 0.3 - 3 µM |

Experimental Protocols

S-adenosylmethionine Decarboxylase (SAMDC) Inhibition Assay

This protocol is a generalized procedure based on methodologies described in the literature. Specific details may vary between laboratories.

Objective: To determine the inhibitory effect of Sardomozide on SAMDC activity.

Materials:

-

Purified or partially purified SAMDC enzyme

-

S-adenosyl-L-[carboxyl-¹⁴C]methionine

-

Sardomozide (CGP 48664)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing EDTA and dithiothreitol)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Sardomozide in the assay buffer.

-

In a reaction tube, combine the SAMDC enzyme preparation, assay buffer, and varying concentrations of Sardomozide or vehicle control.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding S-adenosyl-L-[carboxyl-¹⁴C]methionine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

The amount of ¹⁴CO₂ released, which is proportional to SAMDC activity, is captured and measured by liquid scintillation counting.

-

Calculate the percentage of inhibition for each Sardomozide concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for the SAMDC inhibition assay.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol is a generalized procedure. Specific cell seeding densities and incubation times should be optimized for each cell line.

Objective: To assess the antiproliferative effect of Sardomozide on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sardomozide (CGP 48664)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Sardomozide in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with medium containing various concentrations of Sardomozide or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure for the analysis of intracellular polyamines.

Objective: To quantify the levels of putrescine, spermidine, and spermine in cells following treatment with Sardomozide.

Materials:

-

Cultured cells treated with Sardomozide or vehicle

-

Perchloric acid

-

Dansyl chloride or other derivatizing agent

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile and other HPLC-grade solvents

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Harvest the cells and lyse them in a cold solution of perchloric acid.

-

Centrifuge the lysate to pellet the precipitated proteins.

-

Collect the supernatant containing the polyamines.

-

Derivatize the polyamines in the supernatant with a fluorescent labeling agent such as dansyl chloride.

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized polyamines on a C18 column using a suitable mobile phase gradient (e.g., acetonitrile/water).

-

Detect the polyamines using a fluorescence or UV detector.

-

Quantify the polyamine levels by comparing the peak areas to those of known standards.

Conclusion

Sardomozide (CGP 48664) is a well-characterized, potent, and selective inhibitor of SAMDC with demonstrated antiproliferative and pro-apoptotic activities. Its mechanism of action, centered on the depletion of intracellular polyamines, leads to the disruption of key cellular processes and the modulation of critical signaling pathways, including the p53-Mdm2-Akt axis. The detailed chemical information and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of Sardomozide and the broader field of polyamine pathway inhibition in cancer therapy. Further investigation into its effects on the MAPK and STAT signaling pathways will provide a more complete understanding of its antitumor mechanisms.

References

Sardomozide: A Technical Guide to its Discovery, Preclinical Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sardomozide (also known as CGP 48664 or SAM486A) is a potent and selective second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and preclinical evaluation of Sardomozide. It includes detailed experimental protocols from foundational studies, quantitative data on its biological activity, and visualizations of its mechanism and development workflow.

Discovery and Development History

Sardomozide was developed as part of a research program aimed at creating more potent and specific inhibitors of SAMDC than the first-generation compound, methylglyoxal (B44143) bis(guanylhydrazone) (MGBG).[1][2] MGBG, while an effective inhibitor, suffered from a lack of specificity and off-target toxicities.[1]

The development of Sardomozide represents a significant step forward in targeting the polyamine pathway for therapeutic intervention.

Key Milestones:

-

1993: Jaroslav Stanek and colleagues at Ciba-Geigy AG in Basel, Switzerland, report the synthesis and initial characterization of a series of 4-amidinoindan-1-one 2'-amidinohydrazones, including the compound that would become known as Sardomozide (referred to as compound 17 in their publication). This work identified it as a highly potent and selective inhibitor of SAMDC.

-

1994: A subsequent, more detailed study by Regenass et al., also from Ciba-Geigy, further characterized the preclinical antitumor activity of Sardomozide (now designated CGP 48664). This paper established its broad-spectrum antiproliferative effects across various cancer cell lines and in vivo efficacy in animal models.

-

Early 2000s: Sardomozide, under the name SAM486A, entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with solid tumors.

Mechanism of Action: Inhibition of Polyamine Biosynthesis

Sardomozide exerts its biological effects by selectively inhibiting S-adenosylmethionine decarboxylase (SAMDC), a key rate-limiting enzyme in the biosynthesis of polyamines, such as spermidine (B129725) and spermine (B22157). Polyamines are essential for cell growth, differentiation, and proliferation.

By inhibiting SAMDC, Sardomozide prevents the conversion of S-adenosylmethionine (SAM) to its decarboxylated form (dcSAM). This, in turn, blocks the subsequent synthesis of spermidine and spermine from putrescine. The depletion of these higher polyamines disrupts critical cellular processes and leads to the inhibition of cell growth.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of Sardomozide.

Table 1: In Vitro Inhibitory Activity of Sardomozide

| Target Enzyme/Cell Line | IC50 (µM) | Source |

| S-adenosylmethionine decarboxylase (SAMDC) | 0.005 | |

| Diamine Oxidase (DAO) | 18 | |

| T24 Bladder Cancer Cells | 0.71 |

Table 2: In Vivo Antitumor Efficacy of Sardomozide

| Animal Model | Treatment Dose (mg/kg) | Outcome | Source |

| SK-MEL-24 Melanoma Mouse Xenograft | 0.5 and 5 | Reduced tumor growth |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on Sardomozide.

S-adenosylmethionine Decarboxylase (SAMDC) Inhibition Assay

This protocol is adapted from the methods described in the initial studies characterizing Sardomozide's enzymatic inhibition.

Objective: To determine the in vitro inhibitory activity of Sardomozide against SAMDC.

Materials:

-

Partially purified rat liver S-adenosylmethionine decarboxylase (SAMDC)

-

S-adenosyl-L-[carboxyl-14C]methionine

-

Sardomozide (or other test compounds)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing dithiothreitol (B142953) and EDTA)

-

Scintillation fluid

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, partially purified SAMDC enzyme, and varying concentrations of Sardomozide.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding S-adenosyl-L-[carboxyl-14C]methionine to the reaction mixture.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Capture the released 14CO2 using a suitable trapping agent (e.g., a filter paper soaked in a basic solution) placed in a sealed vial.

-

Add scintillation fluid to the trapping agent and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Sardomozide relative to a control reaction without the inhibitor.

-

Determine the IC50 value, the concentration of Sardomozide that causes 50% inhibition of SAMDC activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This protocol outlines a general method for assessing the antiproliferative effects of Sardomozide on cancer cell lines.

Objective: To determine the IC50 value of Sardomozide in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., T24 bladder cancer, L1210 murine leukemia)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

Sardomozide

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Sardomozide in complete cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing different concentrations of Sardomozide. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Solubilize the formazan (B1609692) crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of Sardomozide relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Conclusion

Sardomozide is a well-characterized, potent, and selective inhibitor of S-adenosylmethionine decarboxylase. Its discovery marked a significant advancement in the development of targeted therapies against the polyamine biosynthesis pathway. The preclinical data demonstrate its potential as an anticancer agent, and its progression into Phase I clinical trials underscores its therapeutic promise. This technical guide provides a foundational understanding of Sardomozide for researchers and scientists in the field of drug development.

References

Sardomozide's Impact on Intracellular Polyamine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sardomozide (B129549) (also known as SAM486A or CGP48664) is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway. By targeting this pathway, sardomozide disrupts the delicate balance of intracellular polyamines—putrescine, spermidine (B129725), and spermine (B22157)—which are essential for cell proliferation, differentiation, and survival. This technical guide provides an in-depth analysis of sardomozide's effect on intracellular polyamine levels, detailing its mechanism of action, summarizing quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to generate this data. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of sardomozide's therapeutic potential in oncology and other hyperproliferative disorders.

Introduction: The Critical Role of Polyamines in Cellular Function

Polyamines are ubiquitous polycationic molecules that play a fundamental role in a myriad of cellular processes.[1][2] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing DNA replication and transcription, protein synthesis, and cell cycle progression. The three major polyamines in mammalian cells are putrescine, spermidine, and spermine. Their intracellular concentrations are tightly regulated through a coordinated network of biosynthesis, catabolism, and transport.[3]

Dysregulation of polyamine homeostasis is a hallmark of various diseases, most notably cancer, where elevated polyamine levels are associated with uncontrolled cell growth and tumor progression.[1] This has made the polyamine biosynthesis pathway an attractive target for therapeutic intervention.

Mechanism of Action: Sardomozide as a SAMDC Inhibitor

Sardomozide exerts its biological effects by selectively inhibiting S-adenosylmethionine decarboxylase (SAMDC). SAMDC is a rate-limiting enzyme that catalyzes the conversion of S-adenosylmethionine (SAM) to decarboxylated SAM (dcSAM). dcSAM serves as the aminopropyl group donor for the synthesis of spermidine from putrescine and spermine from spermidine.

By inhibiting SAMDC, sardomozide leads to a depletion of dcSAM. This, in turn, blocks the synthesis of spermidine and spermine. Concurrently, the precursor putrescine, which is synthesized from ornithine by ornithine decarboxylase (ODC), accumulates due to the block in its downstream conversion.[2] This dramatic shift in the intracellular polyamine ratio—a decrease in spermidine and spermine and an increase in putrescine—is the primary mechanism underlying sardomozide's cytostatic and cytotoxic effects.

Quantitative Data on Intracellular Polyamine Levels

The following tables summarize the quantitative effects of sardomozide on intracellular polyamine levels as reported in various preclinical and clinical studies.

Table 1: In Vitro Effects of Sardomozide on Intracellular Polyamine Levels in Cancer Cell Lines

| Cell Line | Sardomozide Concentration | Treatment Duration | Putrescine Level | Spermidine Level | Spermine Level | Reference |

| SK-N-SH (Neuroblastoma) | 10 µM | 8 hours | Progressive increase | Not significantly altered | Not significantly altered | |

| MDA-MB-231 (Breast Cancer) | 20 µM | 16 hours | Data not specified | Data not specified | Data not specified | The study noted that sardomozide treatment prevented cell death in response to cysteine starvation, implying an effect on polyamine metabolism. |

Table 2: In Vivo Effects of Sardomozide on Intracellular Polyamine Levels

| Subject | Cancer Type | Sardomozide Treatment | Tissue | Putrescine Level | Spermidine Level | Spermine Level | Reference |

| Human Patient | Metastatic Melanoma | Phase I Clinical Trial | Tumor Biopsy | Increased | Data not specified | Depleted |

Note: The available quantitative data is limited. Further studies are required to establish a comprehensive dose-response and time-course relationship for sardomozide's effect on polyamine levels across a wider range of cancer cell lines.

Experimental Protocols

The accurate quantification of intracellular polyamines is crucial for evaluating the efficacy of SAMDC inhibitors like sardomozide. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common methods employed for this purpose.

Sample Preparation from Cultured Cells

-

Cell Lysis: Harvest cultured cells and wash with phosphate-buffered saline (PBS). Resuspend the cell pellet in a known volume of a lysis buffer, typically a strong acid like perchloric acid (PCA) (e.g., 0.2 M PCA), to precipitate proteins and extract acid-soluble components, including polyamines.

-

Incubation and Centrifugation: Incubate the samples on ice for at least 30 minutes to ensure complete protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 g) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular polyamines. The supernatant can be stored at -20°C or -80°C until analysis.

-

Protein Quantification: The remaining protein pellet can be solubilized (e.g., in 0.3 M NaOH) and used for total protein quantification to normalize the polyamine levels.

Derivatization

Polyamines lack a chromophore, making their direct detection by UV or fluorescence challenging. Therefore, a derivatization step is typically required to attach a fluorescent or UV-absorbing tag to the primary and secondary amine groups of the polyamines.

-

Dansyl Chloride Derivatization: A common method involves reacting the polyamine-containing sample with dansyl chloride in an alkaline buffer (e.g., sodium carbonate). The reaction is typically carried out overnight at 37°C. The dansylated polyamines are then extracted with an organic solvent like toluene.

-

o-Phthalaldehyde (OPA) Derivatization: Another widely used method is the pre-column derivatization with OPA in the presence of a thiol-containing reagent like N-acetyl-L-cysteine. This reaction yields highly fluorescent isoindole derivatives.

HPLC and LC-MS/MS Analysis

-

Chromatographic Separation: The derivatized polyamines are separated using a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection:

-

HPLC with Fluorescence Detection: If a fluorescent derivatizing agent was used, a fluorescence detector is set to the appropriate excitation and emission wavelengths for the specific derivative.

-

LC-MS/MS: This method offers high sensitivity and specificity. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each polyamine. An internal standard (e.g., 1,7-diaminoheptane (B1222138) or a stable isotope-labeled polyamine) is added to the samples before derivatization for accurate quantification.

-

-

Quantification: The concentration of each polyamine is determined by comparing the peak area of the analyte to that of a standard curve generated using known concentrations of pure polyamine standards.

Signaling Pathways and Experimental Workflows

Polyamine Biosynthesis Pathway and Sardomozide's Site of Action

Caption: Polyamine biosynthesis pathway and the inhibitory action of sardomozide on SAMDC.

Experimental Workflow for Analyzing Sardomozide's Effect

Caption: A typical experimental workflow for quantifying intracellular polyamine levels after sardomozide treatment.

Downstream Signaling Consequences of Sardomozide Treatment

Caption: Potential downstream signaling pathways affected by sardomozide-induced polyamine depletion.

Discussion and Future Directions

The available data clearly indicate that sardomozide effectively modulates intracellular polyamine levels, consistent with its mechanism as a potent SAMDC inhibitor. The observed increase in putrescine and decrease in spermidine and spermine levels disrupt critical cellular functions in cancer cells, leading to cytostatic and cytotoxic effects.

However, a more comprehensive understanding of sardomozide's effects is needed. Future research should focus on:

-

Expanding the quantitative dataset: Dose-response and time-course studies in a broader panel of cancer cell lines are necessary to create a more complete picture of sardomozide's activity.

-

Investigating the detailed signaling network: While connections to p53, Akt, and mTOR pathways have been suggested, the precise molecular mechanisms linking polyamine depletion to these signaling cascades require further elucidation.

-

Exploring combination therapies: Given that sardomozide primarily induces cytostasis, combining it with other cytotoxic agents could lead to synergistic anti-cancer effects.

-

Clinical translation: Further clinical studies are needed to validate the preclinical findings and to determine the therapeutic window and efficacy of sardomozide in various cancer types. Measuring intracellular polyamine levels in patient samples could serve as a valuable pharmacodynamic biomarker to monitor treatment response.

Conclusion

Sardomozide is a promising therapeutic agent that targets the polyamine biosynthesis pathway, a critical vulnerability in many cancers. Its ability to profoundly alter intracellular polyamine levels provides a strong rationale for its continued development as an anti-cancer drug. The data and protocols presented in this technical guide offer a valuable resource for researchers and clinicians working to advance our understanding and application of sardomozide in the fight against cancer.

References

The Pharmacodynamics of Sardomozide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sardomozide, also known as CGP 48664 or SAM486A, is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway. By disrupting the production of higher polyamines, spermidine (B129725) and spermine, Sardomozide exhibits significant antineoplastic and antiviral properties. This document provides an in-depth overview of the pharmacodynamics of Sardomozide, including its mechanism of action, effects on cellular signaling, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Polyamine Biosynthesis

Sardomozide's primary pharmacological effect is the potent and selective inhibition of S-adenosylmethionine decarboxylase (SAMDC)[1][2][3]. SAMDC is a rate-limiting enzyme responsible for the conversion of S-adenosylmethionine (SAM) to S-adenosyl-4-(methylthio)butanamine, a crucial step in the synthesis of spermidine and spermine[1][2]. These polyamines are essential for cell division, differentiation, and membrane function.

Inhibition of SAMDC by Sardomozide leads to a significant decrease in intracellular concentrations of spermidine and spermine, accompanied by a compensatory increase in their precursor, putrescine. This depletion of higher polyamines is central to the antiproliferative and antiviral effects of the compound.

Signaling Pathway: Polyamine Biosynthesis

The following diagram illustrates the polyamine biosynthesis pathway and the point of inhibition by Sardomozide.

References

- 1. Lysosomal sequestration of polyamine analogues in Chinese hamster ovary cells resistant to the S-adenosylmethionine decarboxylase inhibitor, CGP-48664 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Sardomozide In Vitro Assay Protocol for Cancer Cell Lines: A Detailed Application Note

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sardomozide, also known as CGP 48664, is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway. Polyamines, such as spermidine (B129725) and spermine (B22157), are essential for cell growth, differentiation, and proliferation. Elevated polyamine levels are frequently observed in cancer cells, making the polyamine pathway an attractive target for anticancer drug development. Sardomozide exerts its antiproliferative effects by depleting intracellular polyamine pools, which in turn induces cell cycle arrest and apoptosis in various cancer cell lines. This document provides a detailed protocol for assessing the in vitro efficacy of Sardomozide against cancer cell lines using a standard cytotoxicity assay and outlines the underlying signaling pathways.

Data Presentation

The inhibitory activity of Sardomozide is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Sardomozide can vary depending on the cancer cell line and the duration of exposure.

| Cancer Cell Line | IC50 (µM) | Reference |

| T24 (Bladder Cancer) | 0.71 | [1] |

| L1210 (Murine Leukemia) | ~3 (effective concentration) | [1] |

| Various Human and Mouse Tumor Cell Lines | 0.3 - 3 | [2] |

Experimental Protocols

This section provides a detailed methodology for determining the cytotoxic effects of Sardomozide on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials

-

Sardomozide (hydrochloride or free base)

-

Cancer cell lines of interest (e.g., MCF-7 - breast cancer, A549 - lung cancer, PC-3 - prostate cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette and sterile tips

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

Detailed Procedure

-

Cell Seeding (Day 1):

-

Culture the selected cancer cell lines in their recommended complete medium until they reach approximately 80% confluency.

-

Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

-

Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000-10,000 cells per well).

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

-

Sardomozide Treatment (Day 2):

-

Prepare a stock solution of Sardomozide in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the Sardomozide stock solution in complete cell culture medium to achieve the desired final concentrations (a suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Carefully aspirate the medium from the wells of the 96-well plate.

-

Add 100 µL of the prepared Sardomozide dilutions and the vehicle control to the respective wells. Each concentration should be tested in triplicate.

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

-

MTT Assay and Data Analysis (Day 4 or 5):

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the Sardomozide concentration and determine the IC50 value using a non-linear regression analysis.

-

Signaling Pathways

Sardomozide's primary mechanism of action is the inhibition of SAMDC, which disrupts the polyamine biosynthesis pathway. This leads to the depletion of spermidine and spermine and an accumulation of putrescine.[2] The depletion of higher polyamines is critical as it has been shown to induce cell cycle arrest and apoptosis. The antiproliferative effects of polyamine depletion can be mediated through various signaling pathways, including the MAPK pathway.